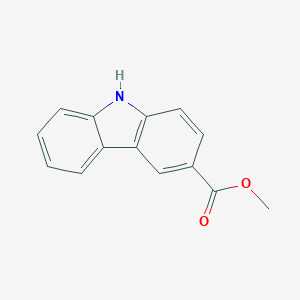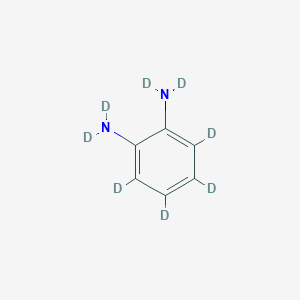
1,2-Phenylenediamine-d8
Overview
Description
Synthesis Analysis
1,2-Phenylenediamine derivatives have been synthesized through various methods, demonstrating the versatility and adaptability of these compounds in chemical synthesis. For example, the polymerization of o-phenylenediamine in different organic solvents using ammonium persulfate as a radical initiator resulted in nanofiber structures with notable conducting properties (Samanta et al., 2017). Another approach involved the condensation reaction of o-phenylenediamine with p-thiomethyl benzaldehyde, leading to the synthesis of benzimidazole derivatives with confirmed structures through spectroscopic data and X-ray diffraction (Ziaulla et al., 2011).
Molecular Structure Analysis
The molecular structure of 1,2-phenylenediamine derivatives has been extensively studied, revealing insights into their complex formations and interactions. The vibrational, electronic, NMR spectra, and reactivity analyses of these compounds have been investigated, providing a detailed understanding of their structural characteristics (Atac et al., 2014).
Chemical Reactions and Properties
1,2-Phenylenediamine derivatives engage in various chemical reactions, forming complex structures and demonstrating unique properties. For instance, the formation of charge transfer complexes with dinitrosalicylic acid showcases the compound's ability to interact with other molecules, leading to structures stabilized by hydrogen bonds and showcasing remarkable interaction with DNA (Khan et al., 2013).
Physical Properties Analysis
The physical properties of 1,2-phenylenediamine derivatives, such as thermal stability and conductivity, have been a focal point of research. The conductivity and thermal decomposition parameters of these compounds have been analyzed, showing their potential in semiconductor applications and materials science (Li et al., 2001).
Chemical Properties Analysis
The chemical properties of 1,2-phenylenediamine derivatives, including their reactivity and interaction with other compounds, are critical for various applications. Studies have shown that these compounds can form molecularly imprinted copolymers for selective sensor applications, highlighting their significant chemical versatility and utility (Kong et al., 2014).
Scientific Research Applications
Synthetic Approaches in Organic Chemistry
1,2-Phenylenediamine-d8 serves as a pivotal precursor in the synthesis of a variety of heterocyclic compounds, which are of significant interest due to their broad spectrum of biological activities. For instance, the synthetic strategies for creating 1,4- and 1,5-benzodiazepines, compounds renowned for their roles in medicinal chemistry as anticonvulsants, anti-anxiety agents, sedatives, and hypnotics, have been extensively explored. Using 1,2-Phenylenediamine-d8 allows for the development of novel and efficient methods for synthesizing these biologically active molecules, thereby highlighting its crucial role in organic synthesis and drug development (Sunita Teli et al., 2023).
Development of Conductive Polymers
The material science field has seen significant contributions from 1,2-Phenylenediamine-d8 through its utilization in the synthesis of conductive polymers. These polymers, synthesized from phenylenediamines, exhibit remarkable properties such as electrical conductivity and redox activity. The versatility of these materials is evident in their application across various domains, including sensors, anticorrosion coatings, and even in the medical field, showcasing the utility of 1,2-Phenylenediamine-d8 in creating innovative materials with practical applications (A. Medjidov, 2022).
Role in Polymer Research
Poly(o-phenylenediamine), synthesized from 1,2-Phenylenediamine-d8, has been identified as an important polymer with multifunctional applications due to its embedded enzyme, ion permeaselectivity, metal anticorrosion, and heavy metal ion adsorption capabilities. This highlights the compound's significant impact on advancing polymer research, particularly in the development of materials that offer solutions to environmental and technological challenges (Li Xin-gui, 2008).
Enhancing Nanocomposite Materials
In the realm of nanotechnology, 1,2-Phenylenediamine-d8 plays a crucial role in the development of polyphenylenediamine/noble metal nanocomposites. These materials exhibit superior electroconductivity and electrocatalysis properties, opening up new possibilities for their application in electrocatalysis, modified electrodes, and rechargeable batteries. The ability to improve the conductivity and performance of these composites significantly contributes to the advancement of nanocomposite materials and their application in energy storage and conversion technologies (Li Xin-gui, 2008).
Safety And Hazards
properties
IUPAC Name |
1-N,1-N,2-N,2-N,3,4,5,6-octadeuteriobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c7-5-3-1-2-4-6(5)8/h1-4H,7-8H2/i1D,2D,3D,4D/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYOCULIXLDCMW-GCJHLHDMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N([2H])[2H])N([2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Phenylenediamine-d8 | |
CAS RN |
1219798-78-3 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219798-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

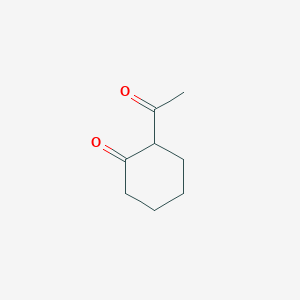
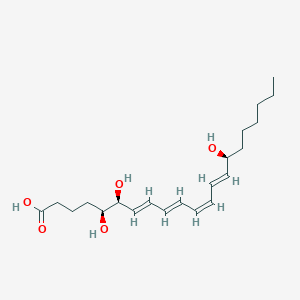
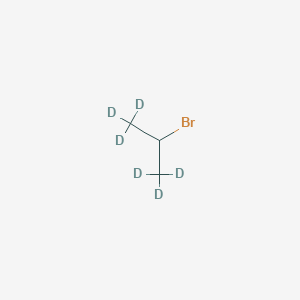
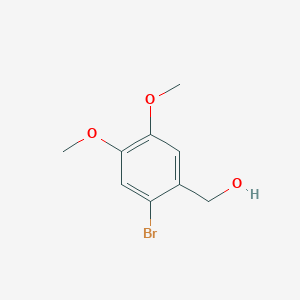
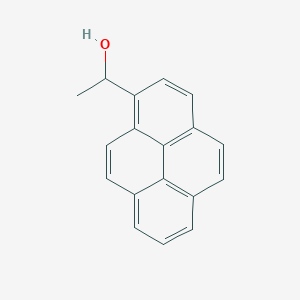
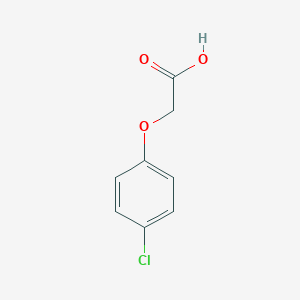

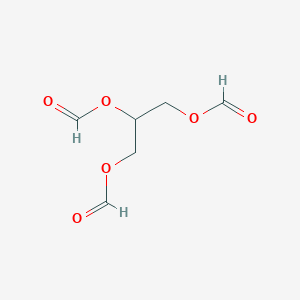




![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
